![molecular formula C9H8Cl4OS B15076213 Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- CAS No. 89227-86-1](/img/structure/B15076213.png)
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. This compound is characterized by the presence of trichloroethanol and chlorophenyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- typically involves the chlorination of dichlorodiphenyltrichloroethane (DDT) to form an intermediate compound, which is then hydrolyzed to produce the final product . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve efficient production. The final product is then purified through various techniques such as distillation and crystallization to ensure it meets industrial standards .
化学反应分析
Types of Reactions
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce chlorinated alcohols, while reduction could yield simpler hydrocarbons. Substitution reactions often result in the formation of new compounds with different functional groups .
科学研究应用
Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is conducted on its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Some compounds similar to Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- include:
Dicofol: An organochlorine pesticide with a similar structure and chemical properties.
DDT: A well-known pesticide that shares structural similarities with this compound.
Uniqueness
What sets Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in certain industrial and research applications where other compounds may not be as effective .
属性
CAS 编号 |
89227-86-1 |
|---|---|
分子式 |
C9H8Cl4OS |
分子量 |
306.0 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-[(4-chlorophenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C9H8Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChI 键 |
BOCIJEAEALDCIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC(C(Cl)(Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


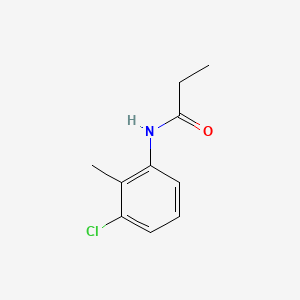
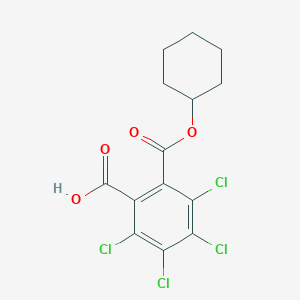
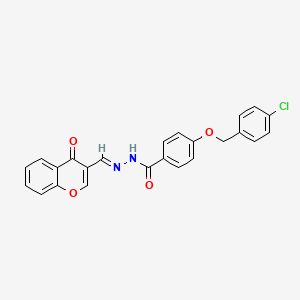
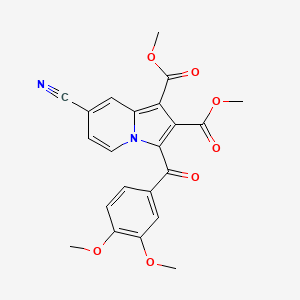
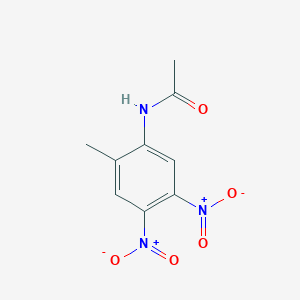

![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
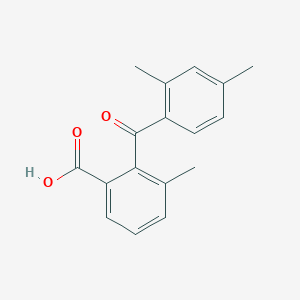
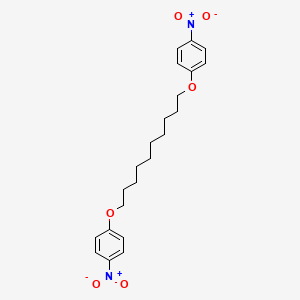
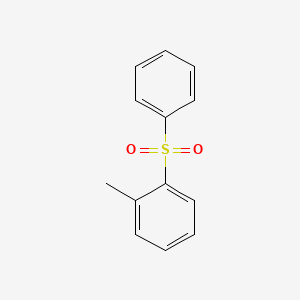
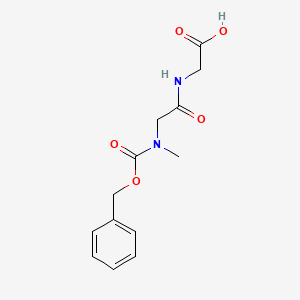
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

